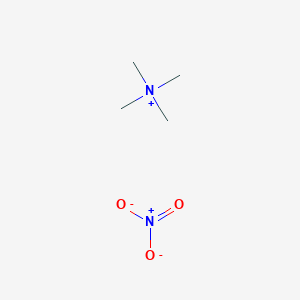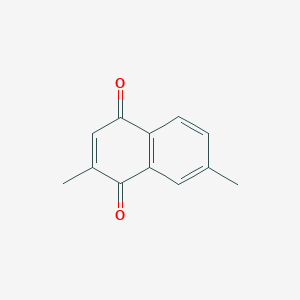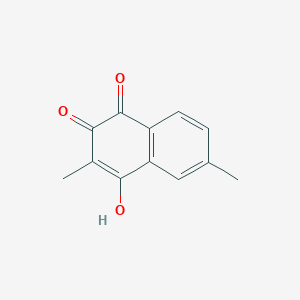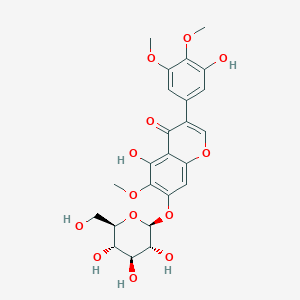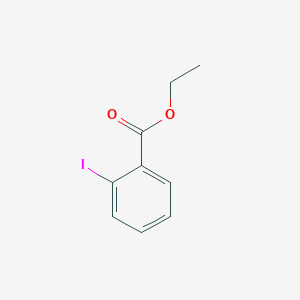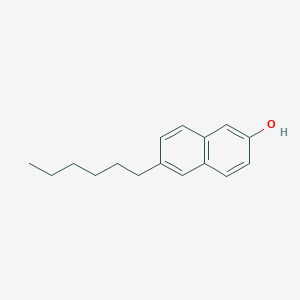
2-Naphthol, 6-hexyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthol, 6-hexyl- is a chemical compound that belongs to the class of naphthalene derivatives. It is commonly used in scientific research for its various properties and applications.
Mécanisme D'action
The mechanism of action of 2-Naphthol, 6-hexyl- is not well understood. However, it is believed to act as a chelating agent, forming complexes with metal ions. The resulting complexes exhibit fluorescence properties, which can be used for detection and analysis.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of 2-Naphthol, 6-hexyl-. However, it has been reported to exhibit low toxicity and is considered safe for use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Naphthol, 6-hexyl- is its high selectivity for metal ions such as copper and zinc. It is also relatively easy to synthesize and purify. However, one of the limitations is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for the use of 2-Naphthol, 6-hexyl-. One potential application is in the development of fluorescent sensors for detecting metal ions in biological samples. Another potential area of research is the synthesis of metal complexes for catalytic applications. Additionally, the use of 2-Naphthol, 6-hexyl- in the preparation of organic materials for electronic and optoelectronic devices is an area of active research.
In conclusion, 2-Naphthol, 6-hexyl- is a versatile compound with a wide range of scientific research applications. Its unique properties make it a valuable tool for detecting and analyzing metal ions, synthesizing metal complexes, and preparing organic materials. While there is still much to learn about its mechanism of action and physiological effects, the potential for future research and applications is promising.
Méthodes De Synthèse
The synthesis of 2-Naphthol, 6-hexyl- involves the reaction of 2-naphthol with hexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent such as dimethylformamide. The resulting product is purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
2-Naphthol, 6-hexyl- has a wide range of applications in scientific research. It is commonly used as a fluorescent probe for detecting metal ions such as copper and zinc. It is also used as a ligand for the synthesis of metal complexes and as a building block for the preparation of organic materials.
Propriétés
Numéro CAS |
1999-56-0 |
|---|---|
Nom du produit |
2-Naphthol, 6-hexyl- |
Formule moléculaire |
C16H20O |
Poids moléculaire |
228.33 g/mol |
Nom IUPAC |
6-hexylnaphthalen-2-ol |
InChI |
InChI=1S/C16H20O/c1-2-3-4-5-6-13-7-8-15-12-16(17)10-9-14(15)11-13/h7-12,17H,2-6H2,1H3 |
Clé InChI |
YLSRNLBJYQACQD-UHFFFAOYSA-N |
SMILES |
CCCCCCC1=CC2=C(C=C1)C=C(C=C2)O |
SMILES canonique |
CCCCCCC1=CC2=C(C=C1)C=C(C=C2)O |
Autres numéros CAS |
1999-56-0 |
Synonymes |
6-Hexyl-2-naphthol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B162175.png)

